molecular formula C29H27N3OS B2601651 2-((4-isopropylbenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034585-26-5

2-((4-isopropylbenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2601651
CAS No.: 2034585-26-5
M. Wt: 465.62
InChI Key: ZUSCBOKOKQBFQI-UHFFFAOYSA-N
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Description

2-((4-isopropylbenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core substituted with various aromatic and thioether groups. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-isopropylbenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. The key steps include the formation of the pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the thioether and aromatic substituents. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the pyrrolo[3,2-d]pyrimidine core through cyclization of appropriate precursors.

    Thioether Formation: Introduction of the thioether group via nucleophilic substitution reactions.

    Aromatic Substitution: Functionalization of the aromatic rings through electrophilic aromatic substitution or cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-((4-isopropylbenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the aromatic rings or the pyrimidine core can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced aromatic rings, hydrogenated pyrimidine core.

    Substitution Products: Various substituted aromatic derivatives.

Mechanism of Action

The mechanism of action of 2-((4-isopropylbenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved can vary, but common mechanisms include:

    Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access.

    Receptor Modulation: Interacting with cell surface or intracellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Properties

IUPAC Name

3-(3-methylphenyl)-7-phenyl-2-[(4-propan-2-ylphenyl)methylsulfanyl]-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3OS/c1-19(2)22-14-12-21(13-15-22)18-34-29-31-26-25(23-9-5-4-6-10-23)17-30-27(26)28(33)32(29)24-11-7-8-20(3)16-24/h4-17,19,30H,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSCBOKOKQBFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=C(C=C5)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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